3-Methylbenzophenone

Catalog No.
S793912
CAS No.
643-65-2
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzophenone

CAS Number

643-65-2

Product Name

3-Methylbenzophenone

IUPAC Name

(3-methylphenyl)-phenylmethanone

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

URBLVRAVOIVZFJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Pharmaceutical Intermediate:

The primary application of 3-Methylbenzophenone in scientific research lies in its role as a pharmaceutical intermediate, specifically for the synthesis of Ketoprofen. Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, fever, and inflammation. 3-Methylbenzophenone serves as a starting material in the multi-step synthesis pathway of Ketoprofen.

Source

3-Methylbenzophenone, 98+%, Thermo Scientific Chemicals,

Organic Chemistry Research:

Beyond its role as a pharmaceutical intermediate, 3-Methylbenzophenone finds use in various areas of organic chemistry research. Its ketone functional group makes it a valuable reactant in various organic reactions, including:

  • Aldol condensation: This reaction involves the condensation of an aldehyde or ketone with an enolate ion to form a β-hydroxycarbonyl compound. 3-Methylbenzophenone can act as the ketone component in aldol condensations.
  • Acylation: This reaction involves the introduction of an acyl group (R-CO-) onto a molecule. 3-Methylbenzophenone can be used as an acylating agent in Friedel-Crafts acylation reactions.
  • Grignard reaction: This reaction involves the reaction of a Grignard reagent (R-MgX) with a carbonyl compound (aldehyde or ketone) to form an alcohol. 3-Methylbenzophenone can be used as the carbonyl component in Grignard reactions.

These examples highlight the potential of 3-Methylbenzophenone as a versatile building block and reactant in various organic syntheses.

Material Science Research:

Emerging research explores the potential applications of 3-Methylbenzophenone in material science. Studies suggest its use in developing:

  • Organic light-emitting diodes (OLEDs): 3-Methylbenzophenone derivatives have been investigated for their potential use as hole-transporting materials in OLEDs [].
  • Liquid crystals: Research suggests that specific 3-Methylbenzophenone derivatives exhibit liquid crystalline properties, making them potential candidates for various liquid crystal applications.

3-Methylbenzophenone, with the chemical formula C₁₄H₁₂O, is an organic compound classified as a ketone. It consists of a benzophenone structure with a methyl group attached to the meta position of one of the phenyl rings. This compound appears as a colorless to yellow liquid and is known for its aromatic properties and stability under various conditions. It has been widely studied for its applications in organic synthesis and as an analytical reagent in various chemical processes .

As 3-Methylbenzophenone serves as an intermediate, it does not have a specific mechanism of action in biological systems. Its function lies in the production of the final drug molecule, Ketoprofen, which acts as a nonsteroidal anti-inflammatory drug (NSAID) by inhibiting the enzymes cyclooxygenase (COX)-1 and COX-2 [].

While detailed safety information is limited, some data suggests caution when handling 3-Methylbenzophenone.

  • Skin Irritation: Potential for skin irritation upon contact [].
  • Respiratory Irritation: May cause respiratory irritation if inhaled [].
, typical of ketones and aromatic compounds:

  • Electrophilic Aromatic Substitution: The presence of the methyl group enhances the reactivity of the aromatic ring, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: It can be reduced to form corresponding alcohols or hydrocarbons under specific conditions.
  • Photo

Research indicates that 3-Methylbenzophenone exhibits notable biological activities. It has been investigated for its potential anti-inflammatory and analgesic properties, particularly when conjugated with other pharmacophores. Molecular docking studies suggest that it interacts with key enzymes such as Prostaglandin H2 Synthase-1 and Prostaglandin H2 Synthase-2, making it a candidate for further pharmacological exploration .

Several synthesis methods for 3-Methylbenzophenone have been documented:

  • Acylation of Benzoic Acid: A common method involves the acylation of benzoic acid using methyl phenyl ketone in the presence of a Lewis acid catalyst.
  • Friedel-Crafts Reaction: This method utilizes a Friedel-Crafts acylation where benzene derivatives react with acyl chlorides or anhydrides in the presence of aluminum chloride .
  • Oxidation Reactions: Some synthetic pathways involve the oxidation of corresponding methyl-substituted aromatic compounds to yield 3-Methylbenzophenone.

3-Methylbenzophenone finds applications across various fields:

  • Analytical Chemistry: Used as a reagent in organic synthesis and analytical methods.
  • Cosmetics and Personal Care Products: Functions as a UV filter due to its ability to absorb ultraviolet light, protecting skin from UV radiation.
  • Pharmaceuticals: Investigated for its potential therapeutic effects, particularly in anti-inflammatory drug development .

Interaction studies have shown that 3-Methylbenzophenone can engage in molecular interactions that may influence its biological activity. For instance, docking studies have demonstrated its binding affinity to specific enzymes involved in inflammatory pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 3-Methylbenzophenone. Below is a comparison highlighting their unique features:

CompoundStructureUnique Features
BenzophenoneC₁₄H₁₀OParent compound; lacks methyl substitution
4-MethylbenzophenoneC₁₄H₁₂OMethyl group at para position; different reactivity
2-MethylbenzophenoneC₁₄H₁₂OMethyl group at ortho position; steric effects
4-FluorobenzophenoneC₁₄H₉F OFluorine substitution affects electronic properties

Each of these compounds exhibits distinct reactivity patterns and biological activities due to variations in their molecular structures. The unique placement of substituents significantly influences their chemical behavior and potential applications.

XLogP3

3.5

Boiling Point

317.0 °C

UNII

7292QZ59E1

Other CAS

643-65-2

Wikipedia

3-methylbenzophenone

Dates

Modify: 2023-08-15
Weires et al. Nickel-catalysed Suzuki-Miyaura coupling of amides. Nature Chemistry, doi: 10.1038/nchem.2388, published online 9 November 2015 http://www.nature.com/nchem

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